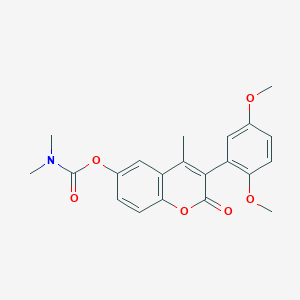
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen-6-yl dimethylcarbamate, which is a class of compounds known as coumarins. Coumarins are benzopyrone derivatives that are widely distributed in nature and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromene (or coumarin) core, which is a fused benzene and pyrone ring. It would also have a dimethoxyphenyl group attached at the 3-position and a dimethylcarbamate group attached at the 4-position. The exact structure and its properties would depend on the specific arrangement and stereochemistry of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the methoxy and carbamate groups would influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. This compound has been found to induce apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are major contributors to the pathogenesis of various diseases. This compound has also been found to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to have a protective effect on the liver and kidney by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate. One area of research could focus on its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-related disorders. Additionally, more studies are needed to understand the exact mechanism of action of this compound and how it interacts with different signaling pathways. Future research could also focus on developing more water-soluble derivatives of this compound to improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has several biochemical and physiological effects. Although there are some limitations for lab experiments, this compound has several advantages and has promising future directions for research.
Métodos De Síntesis
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate can be synthesized by the reaction of 3-(2,5-dimethoxyphenyl)-4-methylcoumarin and dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as chloroform or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-15-11-14(27-21(24)22(2)3)7-9-18(15)28-20(23)19(12)16-10-13(25-4)6-8-17(16)26-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRFGJCZGCOUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2793261.png)
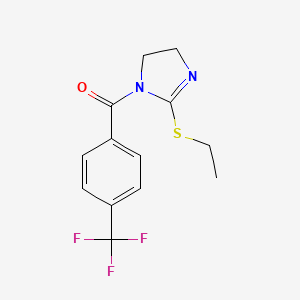
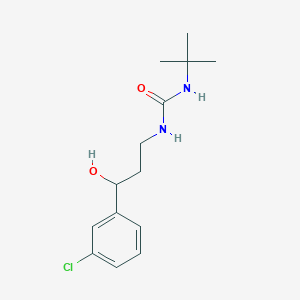
![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2793267.png)
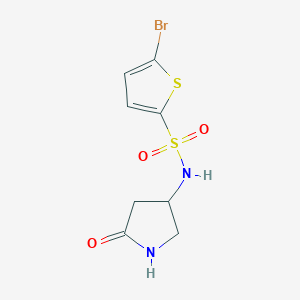
![3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2793270.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2793274.png)
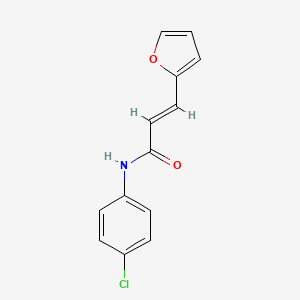

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2793278.png)
![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)
